molecular formula C16H24O4 B1249016 Tagetolone

Tagetolone

Cat. No.: B1249016
M. Wt: 280.36 g/mol
InChI Key: OQJDVTONDORMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tagetolone is a natural product found in Alternaria tagetica with data available.

Scientific Research Applications

Phytotoxic Polyketides from Alternaria Tagetica

Tagetolone and tagetenolone, phytotoxic polyketides, were isolated from Alternaria tagetica, a fungal pathogen. These compounds were characterized using spectroscopic data, highlighting their potential role in plant pathology and natural product chemistry (Gamboa-Angulo et al., 2001).

Volatile Compounds and Antioxidative Activity

Porophyllum tagetoides, known for its intense smell, was analyzed for its volatile compounds and antioxidant properties. The study found significant antioxidative activity in its extracts, suggesting potential applications in natural antioxidant sources (Jiménez et al., 2012).

Cytotoxic Monocyclic Diterpenoids from Tagetes Minuta

Tagetones A and B, isolated from Tagetes minuta flowers, exhibited cytotoxic activity against various cancer cells. These findings contribute to the understanding of the potential therapeutic uses of Tagetes minuta in oncology (Ibrahim & Mohamed, 2017).

Essential Oil Content in Mexican Marigold

Research on Mexican marigold (Tagetes minuta L.) showed that diammonium phosphate application alters the quantity and composition of essential oils. This study provides insights into agronomic practices to optimize essential oil yield and composition in medicinal plants (Saharkhiz et al., 2012).

Anti-Inflammatory and Antinociceptive Activities

The essential oil of Tagetes parryi A. Gray was found to have significant anti-inflammatory and antinociceptive activities, indicating its potential use in treating pain and inflammatory conditions (González-Velasco et al., 2022).

Modulation of GABA Receptor Function

Tagetone was shown to affect the function of GABA receptors in chick brain synaptosomal membranes, indicating its potential role in neuropharmacology and the study of neurotransmitter systems (Perillo et al., 1999).

Essential Oil Variation and Chemometric Approach

A study on the essential oil variation of Tagetes minuta in South Africa highlighted the presence of various chemical compounds like dihydrotagetone, tagetone, and ocimenes. This research contributes to understanding the chemical diversity and potential applications of Tagetes minuta in various industries (Tankeu et al., 2013).

Properties

Molecular Formula

C16H24O4

Molecular Weight

280.36 g/mol

IUPAC Name

5-hydroxy-1-(4-hydroxy-2-methoxy-3,6-dimethylphenyl)-2-methylhexan-3-one

InChI

InChI=1S/C16H24O4/c1-9-7-15(19)12(4)16(20-5)13(9)6-10(2)14(18)8-11(3)17/h7,10-11,17,19H,6,8H2,1-5H3

InChI Key

OQJDVTONDORMQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1CC(C)C(=O)CC(C)O)OC)C)O

Synonyms

tagetolone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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